Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate
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Overview
Description
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate is a complex organic compound with a molecular formula of C13H27NO5. This compound is characterized by its tert-butyl ester group and a long chain of ethoxy groups terminated by an amino group. It is primarily used in organic synthesis and as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate typically involves the reaction of tert-butyl 4-bromobutanoate with a series of ethoxyethanol derivatives The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the ethoxyethanol chain
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, ureas.
Scientific Research Applications
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate involves its ability to form stable covalent bonds with various molecular targets. The amino group can interact with carboxyl or carbonyl groups, forming amide or imine linkages. This property makes it useful in bioconjugation and drug delivery applications, where it can facilitate the targeted delivery of therapeutic agents to specific cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-aminoethoxy)propanoate: Similar structure but with a shorter ethoxy chain.
Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate: Contains a carbamate group instead of a butanoate ester.
Tert-butyl 12-amino-4,7,10-trioxadodecanoate: Used as a spacer or linker in bioconjugate chemistry.
Uniqueness
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate is unique due to its long ethoxy chain, which provides flexibility and enhances its ability to interact with various molecular targets. This property makes it particularly useful in applications requiring stable and flexible linkers, such as drug delivery and bioconjugation.
Properties
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-4-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h4-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUAJRIOQOIMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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